5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiophene ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functional group.
Furan-2-carboxamide derivatives: These compounds feature the furan ring and carboxamide functional group.
Bromo-substituted thiophenes: These compounds have a bromine atom attached to the thiophene ring.
Uniqueness
5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, thiophene rings, and a bromine atom. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
5-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGDLUVVDKICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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